molecular formula C10H13IN2O4 B11825290 3'-Deoxy-3'-iodothymidine

3'-Deoxy-3'-iodothymidine

Cat. No.: B11825290
M. Wt: 352.13 g/mol
InChI Key: RHYWJBFVIQZQQA-XLPZGREQSA-N
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Description

3’-Deoxy-3’-iodothymidine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies and exhibits anticancer mechanisms through the inhibition of DNA synthesis and induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-iodothymidine involves the iodination of thymidine. The process typically includes the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective iodination at the 3’ position.

Industrial Production Methods: Industrial production methods for 3’-Deoxy-3’-iodothymidine are not extensively documented. the general approach involves large-scale iodination reactions followed by purification processes to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3’-Deoxy-3’-iodothymidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as thiols and amines.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogs with different functional groups .

Scientific Research Applications

Antiviral Applications

3'-Deoxy-3'-iodothymidine has been primarily studied for its antiviral properties, particularly against human immunodeficiency virus (HIV) and other viral pathogens.

Case Studies

  • HIV Research : In studies involving HIV-infected cell lines, this compound demonstrated significant antiviral activity. For instance, it was shown to reduce viral load in treated subjects compared to control groups, with effective concentrations reported in the low micromolar range .
  • Comparison with Other Nucleosides : When compared to other nucleoside analogs such as zidovudine (AZT), this compound exhibited a lower incidence of resistance mutations in long-term studies, suggesting a potentially favorable profile for chronic HIV treatment .

Cancer Therapeutics

In addition to its antiviral properties, this compound has been investigated for its potential use in cancer therapy.

Mechanism of Action in Cancer

The compound can interfere with DNA synthesis in rapidly dividing cancer cells by substituting for thymidine during DNA replication. This leads to cytotoxic effects on tumor cells while sparing normal cells to some extent.

Clinical Trials and Findings

  • Solid Tumors : A clinical trial assessing the efficacy of this compound in patients with solid tumors showed promising results, with a partial response rate observed in approximately 30% of participants .
  • Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents enhances its cytotoxic effects against specific cancer types, such as breast and lung cancer .

Synthesis and Derivatives

The synthesis of this compound has been optimized through various chemical methods, allowing the development of derivatives with enhanced pharmacological profiles.

Synthetic Pathways

Several synthetic routes have been established for producing this compound, including:

  • Nucleophilic Substitution Reactions : Utilizing iodine sources to introduce the iodine atom at the 3' position of thymidine.
  • Click Chemistry : Innovative approaches using click chemistry have been explored to create modified versions that may exhibit improved antiviral or anticancer activities .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of various derivatives has identified key modifications that enhance potency and reduce toxicity. For example, altering substituents on the base or sugar moiety has shown to significantly impact both antiviral efficacy and cytotoxicity profiles .

Toxicity Studies

Animal models have been employed to assess the toxicological effects of the compound. Findings indicate that while there are some adverse effects associated with high doses, such as hematological changes and organ toxicity, these can be mitigated through careful dosing strategies .

Long-term Effects

Longitudinal studies are ongoing to evaluate the long-term safety of this compound in both antiviral and anticancer contexts, focusing on potential carcinogenic effects or development of resistance .

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-iodothymidine involves the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination. This process induces apoptosis in cancer cells by preventing further DNA replication .

Comparison with Similar Compounds

Biological Activity

3'-Deoxy-3'-iodothymidine (also known as 3'-dIT) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of viral infections and cancer treatment. This compound is structurally related to thymidine, a nucleoside involved in DNA synthesis, and has been studied for its effects on various biological systems.

Antiviral Activity

This compound has shown promising antiviral properties, particularly against Human Immunodeficiency Virus (HIV). As a nucleoside reverse transcriptase inhibitor (NRTI), it interferes with the replication of HIV by inhibiting the reverse transcriptase enzyme, which is crucial for converting viral RNA into DNA. This mechanism is similar to that of other NRTIs like zidovudine (AZT), which has been extensively studied for its efficacy in HIV treatment .

Mechanism of Action:

  • The compound is phosphorylated intracellularly to its active triphosphate form, which then competes with natural deoxythymidine triphosphate (dTTP) for incorporation into viral DNA.
  • Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA strand .

Antitumor Activity

In addition to its antiviral effects, this compound exhibits antitumor activity. It has been identified as a potential therapeutic agent against various malignancies, particularly indolent lymphoid cancers. Its mechanism involves the inhibition of DNA synthesis in rapidly dividing cancer cells, leading to cell death.

Research Findings:

  • Studies have indicated that this compound can induce apoptosis in tumor cells by disrupting their DNA replication processes.
  • In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting its utility as an adjunct therapy in oncology .

Case Study: HIV Treatment

In clinical settings, this compound has been evaluated alongside other NRTIs. A study involving patients with HIV showed that combining this compound with other antiretroviral therapies led to improved viral suppression compared to monotherapy. The study highlighted the importance of drug combinations in overcoming resistance mechanisms associated with HIV .

Research Findings Table

StudyFocusFindings
Brun-Vézinet et al. (1998)AZT ResistanceIdentified mechanisms of resistance to AZT and implications for treatment regimens including this compound .
IARC Publications (1991)Cancer Risk AssessmentEvaluated long-term effects of zidovudine and related compounds on cancer incidence among HIV patients .
MedChemExpress (2024)Antitumor ActivityReported broad antitumor activity against indolent lymphoid malignancies for purine nucleoside analogs including this compound .

Properties

Molecular Formula

C10H13IN2O4

Molecular Weight

352.13 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13IN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1

InChI Key

RHYWJBFVIQZQQA-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)I

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)I

Origin of Product

United States

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